

# In-Depth Technical Guide on the Physical Characteristics of Isopropylidenylacetyl-marmesin

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## Compound of Interest

Compound Name: *Isopropylidenylacetyl-marmesin*

Cat. No.: *B1633412*

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## Introduction

**Isopropylidenylacetyl-marmesin**, also known as ( $\pm$ )-Prantschimgin, is a naturally occurring coumarin. It has been isolated from various plant sources, including the roots of *Ferulago bracteata* and *Chrysanthemum × morifolium*. As a member of the coumarin family, this compound is of interest to researchers for its potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of **Isopropylidenylacetyl-marmesin**, detailed experimental protocols for its isolation and characterization, and a workflow for assessing its biological activity.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **Isopropylidenylacetyl-marmesin** is presented in Table 1. While an experimentally determined melting point is not readily available in the reviewed literature, other essential data have been compiled.

Table 1: Physical and Chemical Properties of **Isopropylidenylacetyl-marmesin**

Property	Value	Source
Molecular Formula	C <sub>19</sub> H <sub>20</sub> O <sub>5</sub>	[1]
Molecular Weight	328.4 g/mol	[1]
IUPAC Name	2-(7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl)propan-2-yl 3-methylbut-2-enoate	N/A
Synonyms	(±)-Prantschimgin, Prantschimgin	[2]
CAS Number	35178-20-2	[1]
Physical State	Not explicitly stated in reviewed literature	N/A
Melting Point	Not available in reviewed literature	N/A
Solubility	Not explicitly stated in reviewed literature	N/A

## Spectroscopic Data

The structural elucidation of **Isopropylidenylacetyl-marmesin** has been achieved through various spectroscopic techniques. The following tables summarize the key spectroscopic data as reported in the literature. For complete spectral figures and detailed assignments, researchers are directed to the cited source.

Table 2: <sup>1</sup>H NMR Spectroscopic Data of **Isopropylidenylacetyl-marmesin**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data as reported in Karakaya S, et al. (2018)			

Table 3:  $^{13}\text{C}$  NMR Spectroscopic Data of Isopropylidenylacetyl-marmesin

Chemical Shift ( $\delta$ ) ppm	Assignment
Data as reported in Karakaya S, et al. (2018)	

Table 4: Mass Spectrometry Data of Isopropylidenylacetyl-marmesin

m/z	Interpretation
Data as reported in Karakaya S, et al. (2018)	[M] <sup>+</sup>

Note: The detailed peak assignments and spectral images are available in the cited literature.

## Experimental Protocols

### Isolation of Isopropylidenylacetyl-marmesin from *Ferulago bracteata*

The following protocol is based on the bioassay-guided fractionation method described by Karakaya S, et al. in *Pharmaceutical Biology* (2018).

#### 4.1.1. Plant Material and Extraction

- Air-dry the roots of *Ferulago bracteata* and grind them into a fine powder.
- Macerate the powdered roots with methanol at a ratio of 1:10 (w/v) for 24 hours at room temperature, with occasional stirring.
- Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

#### 4.1.2. Fractionation

- Suspend the crude methanol extract in a mixture of methanol and water (1:9 v/v).

- Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, starting with n-hexane, followed by dichloromethane, ethyl acetate, and n-butanol.
- Separate the layers and evaporate the solvents from each fraction to yield the respective extracts. **Isopropylidenylacetyl-marmesin** is typically found in the dichloromethane fraction.

#### 4.1.3. Chromatographic Purification

- Subject the dichloromethane fraction to column chromatography on silica gel.
- Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
- Collect the fractions and monitor them by thin-layer chromatography (TLC).
- Combine the fractions containing the compound of interest and subject them to further purification by preparative TLC or high-performance liquid chromatography (HPLC) to obtain pure **Isopropylidenylacetyl-marmesin**.

## Structural Elucidation

The structure of the isolated compound is confirmed by spectroscopic analysis, including  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry, as detailed in the study by Karakaya et al. (2018).

## Biological Activity Assessment: $\alpha$ -Glucosidase Inhibition Assay

**Isopropylidenylacetyl-marmesin** has been reported to exhibit  $\alpha$ -glucosidase inhibitory activity. The following is a general protocol for assessing this activity in vitro.

### Principle

The assay is based on the ability of the test compound to inhibit the enzyme  $\alpha$ -glucosidase, which catalyzes the hydrolysis of p-nitrophenyl- $\alpha$ -D-glucopyranoside (pNPG) to p-nitrophenol. The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.

## Reagents and Materials

- $\alpha$ -Glucosidase from *Saccharomyces cerevisiae*
- p-Nitrophenyl- $\alpha$ -D-glucopyranoside (pNPG)
- Acarbose (positive control)
- Phosphate buffer (pH 6.8)
- Sodium carbonate ( $\text{Na}_2\text{CO}_3$ )
- 96-well microplate
- Microplate reader

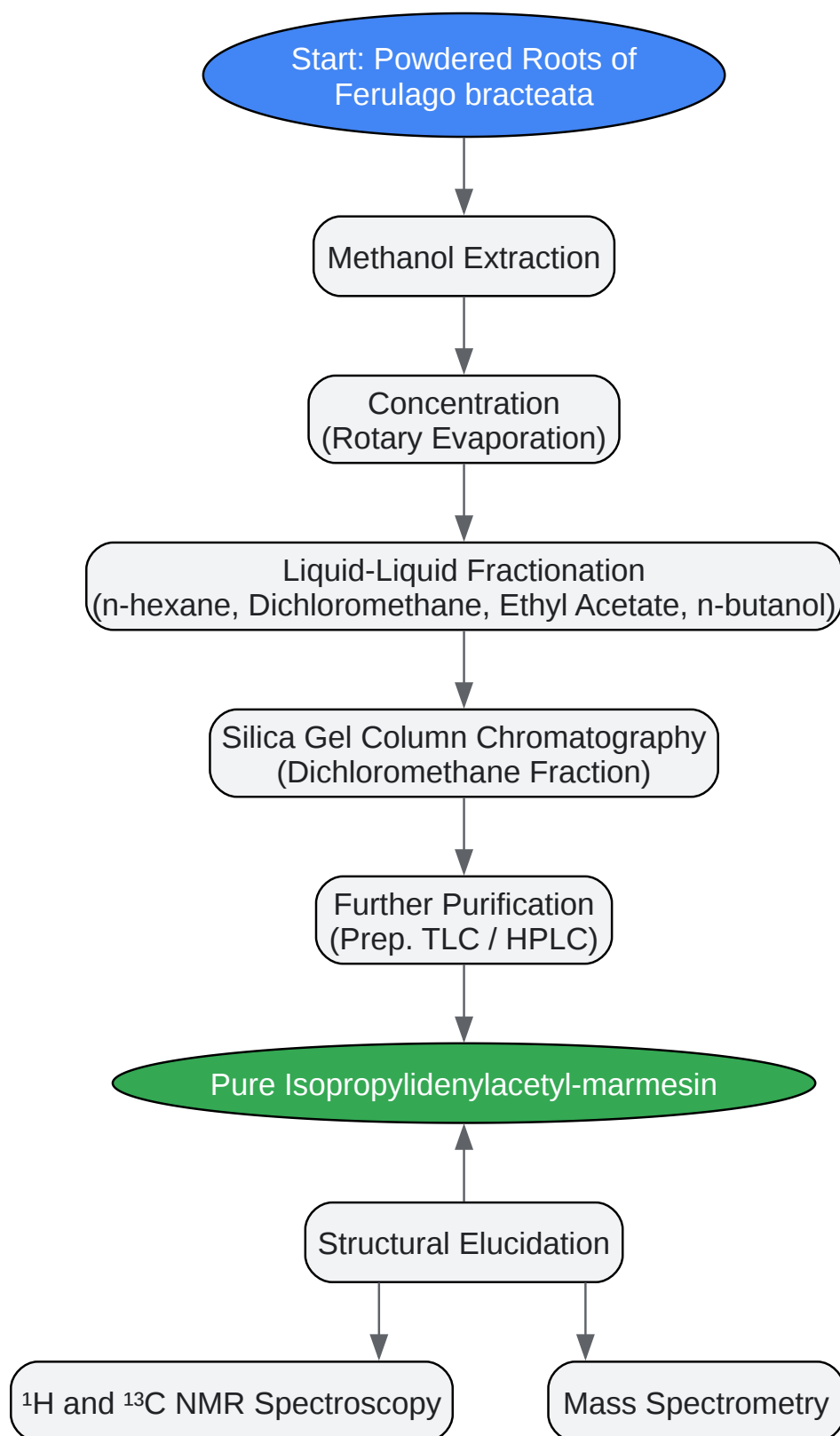
## Assay Protocol

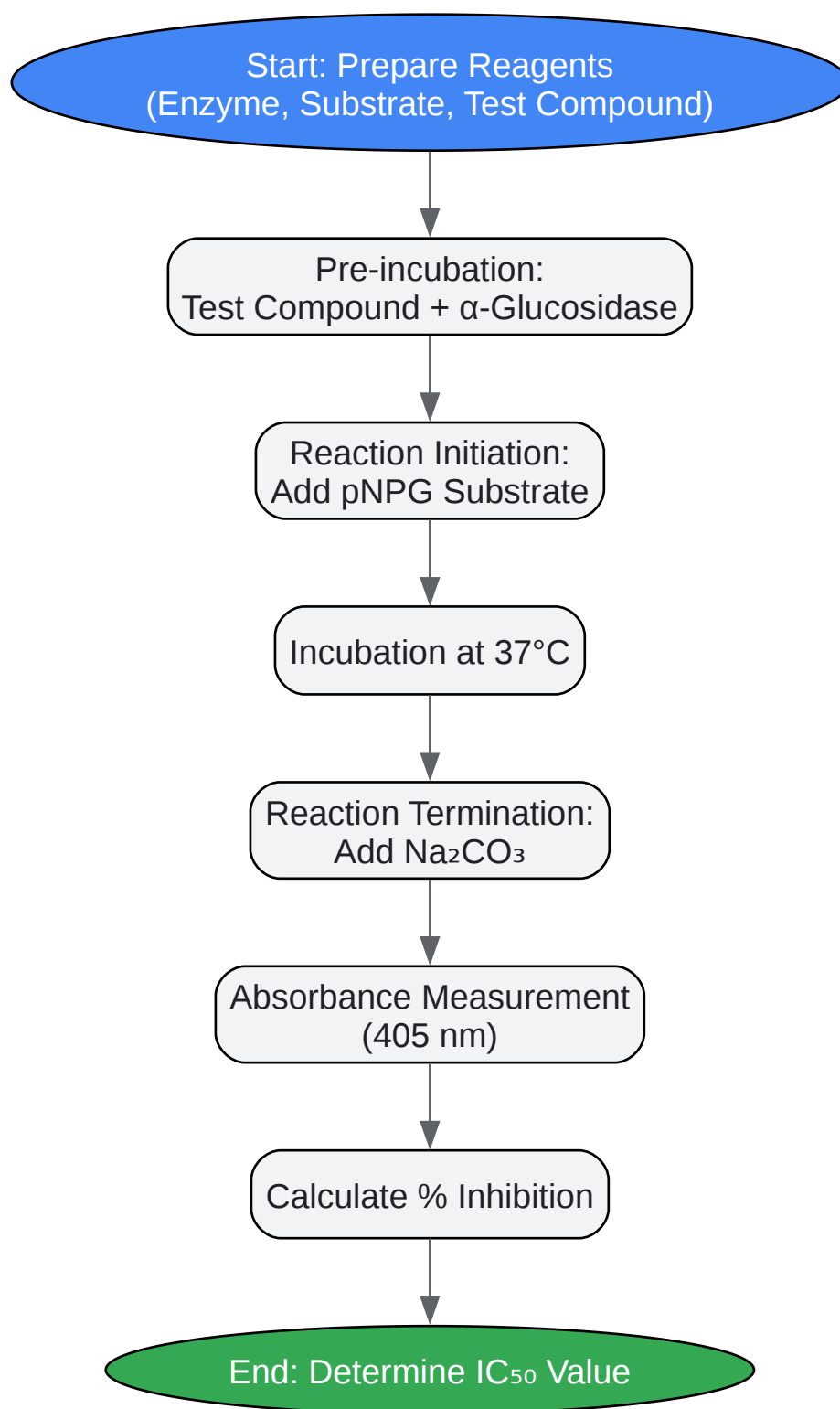
- Prepare a solution of  $\alpha$ -glucosidase in phosphate buffer.
- Prepare various concentrations of **Isopropylidenacetyl-marmesin** and the positive control (acarbose) in a suitable solvent (e.g., DMSO), and then dilute with phosphate buffer.
- In a 96-well plate, add the test compound solution, the enzyme solution, and pre-incubate at 37°C for 10 minutes.
- Initiate the reaction by adding the pNPG solution to each well.
- Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
- Stop the reaction by adding a sodium carbonate solution.
- Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
- Calculate the percentage of inhibition using the formula: % Inhibition =  $[(\text{Abs\_control} - \text{Abs\_sample}) / \text{Abs\_control}] \times 100$

## Visualizations

## Experimental Workflow for Isolation and Characterization

The following diagram illustrates the general workflow for the isolation and structural elucidation of **Isopropylidenylacetyl-marmesin**.





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- To cite this document: BenchChem. [In-Depth Technical Guide on the Physical Characteristics of Isopropylidenylacetyl-marmesin]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1633412#physical-characteristics-of-crystalline-isopropylidenylacetyl-marmesin>]

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